molecular formula C10H16FIN2O B2883128 3-(sec-butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole CAS No. 1856027-25-2

3-(sec-butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole

Cat. No. B2883128
CAS RN: 1856027-25-2
M. Wt: 326.154
InChI Key: BBZPNFFBZSIMDK-UHFFFAOYSA-N
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Description

3-(sec-butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a multistep process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 3-(sec-butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, it has been shown to bind selectively to the dopamine D3 receptor, which may contribute to its potential as a radioligand for imaging studies.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-(sec-butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole have been studied extensively. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been shown to bind selectively to the dopamine D3 receptor, which may contribute to its potential as a radioligand for imaging studies.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(sec-butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole in lab experiments include its high potency and selectivity for the dopamine D3 receptor. In addition, this compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for anticancer drug development. However, the limitations of using this compound in lab experiments include its complex synthesis method and potential toxicity.

Future Directions

For research on 3-(sec-butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole include further studies on its mechanism of action and potential applications in various fields. In the field of medicinal chemistry, this compound may be further studied for its potential as an anticancer agent. In addition, further studies may be conducted on its potential as a radioligand for imaging studies. Furthermore, research may be conducted on the synthesis of this compound to optimize the process and increase yields.

Synthesis Methods

The synthesis of 3-(sec-butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole involves a multistep process. The first step is the reaction of 1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole with sec-butyllithium. This reaction results in the formation of 3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole. The second step involves the reaction of 3-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole with iodine monochloride. This reaction results in the formation of 3-(sec-butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole. This synthesis method has been optimized to produce high yields of the compound.

Scientific Research Applications

3-(sec-butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, this compound has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been studied for its potential as a radioligand for imaging studies. It has been shown to bind selectively to the dopamine D3 receptor, making it a potential candidate for PET imaging studies.

properties

IUPAC Name

3-(butan-2-yloxymethyl)-1-(2-fluoroethyl)-4-iodopyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FIN2O/c1-3-8(2)15-7-10-9(12)6-14(13-10)5-4-11/h6,8H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZPNFFBZSIMDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=NN(C=C1I)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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